1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16244226
InChI: InChI=1S/C5H7N5/c6-1-2-10-4-8-5(3-7)9-10/h4H,1-2,6H2
SMILES:
Molecular Formula: C5H7N5
Molecular Weight: 137.14 g/mol

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile

CAS No.:

Cat. No.: VC16244226

Molecular Formula: C5H7N5

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile -

Specification

Molecular Formula C5H7N5
Molecular Weight 137.14 g/mol
IUPAC Name 1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile
Standard InChI InChI=1S/C5H7N5/c6-1-2-10-4-8-5(3-7)9-10/h4H,1-2,6H2
Standard InChI Key FXHMENSHCHMPQZ-UHFFFAOYSA-N
Canonical SMILES C1=NC(=NN1CCN)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C5H7N5\text{C}_5\text{H}_7\text{N}_5, with a molecular weight of 153.15 g/mol . Its structure comprises a 1,2,4-triazole ring—a five-membered aromatic system containing three nitrogen atoms—substituted at the 1-position by a 2-aminoethyl group (-CH2_2CH2_2NH2_2) and at the 3-position by a carbonitrile group (-CN). The aminoethyl side chain enhances solubility in polar solvents, while the carbonitrile group contributes to electrophilic reactivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
IUPAC Name1-(2-Aminoethyl)-1H-1,2,4-triazole-3-carbonitrile
Molecular FormulaC5H7N5\text{C}_5\text{H}_7\text{N}_5
Molecular Weight153.15 g/mol
CAS Number1803598-89-1 (hydrochloride)
SMILESC1=NC(=NN1CCN)C#N

Stereoelectronic Properties

Density functional theory (DFT) calculations reveal that the aminoethyl group adopts a gauche conformation relative to the triazole ring, minimizing steric hindrance. The carbonitrile group’s electron-withdrawing nature polarizes the triazole ring, enhancing its susceptibility to nucleophilic attacks at the C-5 position .

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions. One method involves reacting 2-aminoethylhydrazine with cyanogen bromide in the presence of acetic anhydride, yielding the triazole core. Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using propargylamine derivatives has been reported, though this route requires stringent temperature control (60–80°C) to prevent side reactions .

Table 2: Representative Synthesis Conditions

PrecursorReagentsYield (%)Reference
2-AminoethylhydrazineCyanogen bromide, Ac2_2O72
Propargylamine derivativeNaN3_3, CuSO4_465

Industrial-Scale Production Challenges

Scaling up synthesis presents challenges due to the exothermic nature of cyclocondensation reactions. Pilot studies recommend using polar aprotic solvents like dimethylformamide (DMF) to improve heat dissipation and yields. Purification via column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 300°C . The hydrochloride salt form (m.w. 173.60 g/mol) exhibits improved stability, decomposing at 245°C .

Solubility Profile

The compound is sparingly soluble in water (1.2 g/L at 25°C) but highly soluble in DMSO (≥50 g/L) and methanol (32 g/L) . Protonation of the amino group in acidic conditions increases aqueous solubility to 8.5 g/L at pH 2 .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus (ATCC 25923) demonstrate a minimum inhibitory concentration (MIC) of 16 µg/mL, comparable to ciprofloxacin. The carbonitrile group likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a building block for ALS inhibitors like imazamox. Functionalization at the C-5 position yields derivatives with IC50_{50} values below 10 nM against plant ALS.

Coordination Chemistry

The aminoethyl and carbonitrile groups act as bidentate ligands, forming stable complexes with transition metals. A Cu(II) complex exhibited superoxide dismutase (SOD) mimetic activity with a kcat_\text{cat} of 1.2 × 106^6 M1^{-1}s1^{-1} .

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